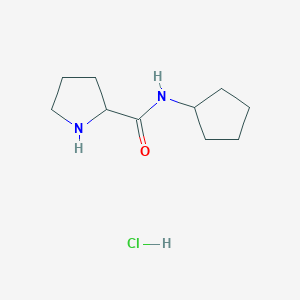

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride

CAS No.: 1236266-77-5

Cat. No.: VC2691874

Molecular Formula: C10H19ClN2O

Molecular Weight: 218.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236266-77-5 |

|---|---|

| Molecular Formula | C10H19ClN2O |

| Molecular Weight | 218.72 g/mol |

| IUPAC Name | N-cyclopentylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C10H18N2O.ClH/c13-10(9-6-3-7-11-9)12-8-4-1-2-5-8;/h8-9,11H,1-7H2,(H,12,13);1H |

| Standard InChI Key | JMLAJXBVJJDNPC-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)C2CCCN2.Cl |

| Canonical SMILES | C1CCC(C1)NC(=O)C2CCCN2.Cl |

Introduction

Chemical Identity and Structural Characteristics

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride (CAS No.: 1236266-77-5) is a synthetic compound belonging to the pyrrolidine derivatives category. It features a cyclopentyl group attached to a pyrrolidinecarboxamide structure, with an additional hydrochloride salt component . The compound has a molecular formula of C10H19ClN2O and a molecular weight of 218.72 g/mol .

Structural Features

The structure consists of a pyrrolidine ring with a carboxamide functional group attached at the 2-position, where the amide nitrogen is further connected to a cyclopentyl ring. The hydrochloride component forms a salt with the basic nitrogen of the pyrrolidine ring . This unique structure contributes to its potential biological activity and pharmaceutical applications.

Physical and Chemical Properties

N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride possesses several important physical and chemical properties that influence its behavior in biological systems and its potential as a pharmaceutical agent. Table 1 summarizes these key properties based on computed data.

Table 1: Physical and Chemical Properties of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride

The compound contains three hydrogen bond donors and two hydrogen bond acceptors, which can influence its ability to interact with biological targets . The relatively small number of rotatable bonds (2) suggests limited conformational flexibility, which may affect its binding specificity to target proteins. The topological polar surface area of 41.1 Ų indicates moderate membrane permeability, an important consideration for potential drug development .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of cyclopentyl amines with carboxylic acids or their derivatives under controlled conditions. The reaction pathway generally follows an amidation reaction between the amine group of cyclopentylamine and the carboxylic acid group of pyrrolidine-2-carboxylic acid or its derivatives.

Purification Methods

To achieve high purity levels necessary for research and pharmaceutical applications, N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride requires careful purification. Common purification methods include:

-

Recrystallization from appropriate solvent systems

-

Column chromatography for isolation of the pure compound

-

Preparative HPLC for high-purity requirements

Characterization Techniques

Several analytical techniques are employed for the characterization of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride to confirm its structure and purity:

-

Nuclear Magnetic Resonance (NMR) spectroscopy - Provides information about the atomic connectivity and stereochemistry

-

X-ray crystallography - Elucidates the three-dimensional structure in solid state

-

Mass spectrometry - Confirms the molecular weight and fragmentation pattern

-

Infrared spectroscopy - Identifies functional groups present in the molecule

Structure-Activity Relationship

Key Structural Elements

The biological activity of N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride is likely influenced by several key structural elements:

-

The pyrrolidine ring provides a rigid scaffold that may contribute to target binding

-

The carboxamide group can participate in hydrogen bonding with target proteins

-

The cyclopentyl substituent contributes hydrophobic interactions that may enhance binding affinity

-

The stereochemistry at the pyrrolidine C2 position potentially affects binding specificity

Stability and Reactivity

Chemical Stability

Research on similar pyrrolidine compounds suggests that N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride may undergo specific degradation pathways under certain conditions. One potential concern is the stability of the pyrrolidine ring, which can be susceptible to ring-opening reactions in acidic or basic environments. The presence of the hydrochloride salt may influence the compound's stability in solution .

Studies on structurally related compounds have demonstrated that some pyrrolidine derivatives can undergo ring-opening-cyclization mechanisms, particularly those with substituents at the 2-position of the pyrrolidine ring . These findings suggest that careful attention should be paid to storage conditions and formulation development for this compound.

Future Research Directions

Mechanistic Studies

Future research on N-Cyclopentyl-2-pyrrolidinecarboxamide hydrochloride should focus on detailed mechanistic analyses to better understand its mode of action at the molecular level. This includes:

-

Identification of specific protein targets

-

Elucidation of binding modes through crystallography and molecular modeling

-

Investigation of structure-activity relationships with systematic modifications

-

Development of more potent and selective analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume